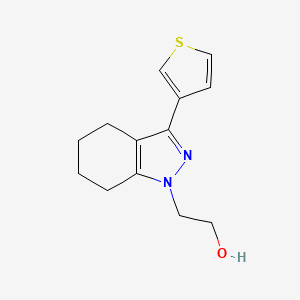

![molecular formula C11H14N4 B1479943 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098052-99-2](/img/structure/B1479943.png)

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

説明

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent approaches, cyclocondensation of hydrazine with carbonyl systems, and the use of heterocyclic systems . Another method involves the reaction of a tridentate ligand with a divalent iron salt .

Molecular Structure Analysis

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The scaffold moiety of similar compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .

科学的研究の応用

Novel Synthesis Approaches

Researchers have developed novel synthetic routes to create derivatives of imidazo[1,2-b]pyrazole compounds. For instance, Khalafy et al. (2014) presented a method for synthesizing new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the compound's versatility in organic synthesis (Khalafy, Marjani, & Salami, 2014). Rahmati et al. (2013) developed a one-pot, four-component condensation reaction to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating an efficient approach to access a variety of imidazo[1,2-b]pyrazole derivatives (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Antioxidant and Antimicrobial Activities

Derivatives of imidazo[1,2-b]pyrazoles have been investigated for their biological activities. Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities, providing insights into their potential pharmaceutical applications (Bassyouni et al., 2012). The study highlights the compound's potential in contributing to new therapeutic agents.

Applications in Material Science

Imidazo[1,2-b]pyrazole derivatives have also found applications in material science. Lin et al. (2016) explored bis-tridentate iridium(III) phosphors bearing functional 2-phenyl-6-(imidazol-2-ylidene)pyridine and 2-(pyrazol-3-yl)-6-phenylpyridine chelates for efficient OLEDs, indicating the role of these compounds in developing new materials for electronic applications (Lin et al., 2016).

作用機序

Target of Action

The primary target of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is the divalent iron ion (Fe(II)) . The compound forms a complex with Fe(II), which is characterized by a high-spin state .

Mode of Action

The compound interacts with its target, the Fe(II) ion, through a reaction with a tridentate ligand . This interaction results in the formation of an iron(II) complex .

Biochemical Pathways

It is known that some transition metal complexes can exist in two spin states and can be switched between them under an appropriate external stimulus . This ability is most often found in the iron(II) complexes with the metal ion in the (pseudo)octahedral environment of the nitrogen-containing heterocyclic ligands .

Result of Action

The molecular and cellular effects of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile’s action are largely dependent on its interaction with the Fe(II) ion. The formation of the iron(II) complex and the high-spin state of the Fe(II) ion could potentially influence various physical properties, including the magnetic moment, color, dielectric constant, and electrical resistance .

特性

IUPAC Name |

2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-11(2,3)9-8-10-14(5-4-12)6-7-15(10)13-9/h6-8H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTCIPOZBSKPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=CN(C2=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

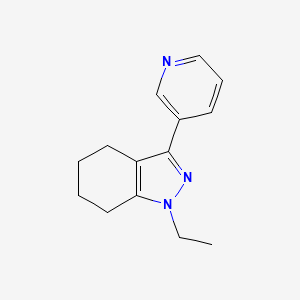

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479861.png)

![1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479863.png)

![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479864.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479868.png)

![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479869.png)

![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479870.png)

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479872.png)

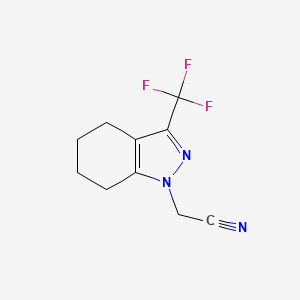

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479876.png)

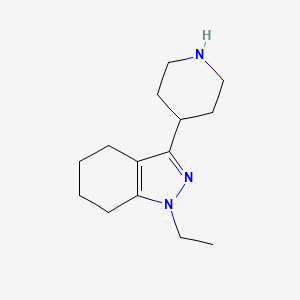

![1-Methyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479882.png)

![3-(Pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479883.png)